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Compound of Interest

Compound Name: Diphenylacetic Acid

Cat. No.: B15547606 Get Quote

This document outlines a detailed protocol for a proposed multi-step synthesis of

diphenylacetic acid, starting from benzilic acid. This route involves the protection of the

carboxylic acid moiety, reduction of the tertiary alcohol, and subsequent deprotection to yield

the final product. The described methodology is based on established organic chemistry

principles and may serve as a foundational procedure for researchers.

Introduction
Diphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals

and other fine chemicals. While numerous methods exist for its preparation, this application

note details a specific, albeit less common, synthetic pathway starting from benzilic acid. This

multi-step approach is presented for research and development purposes and may require

optimization for specific laboratory conditions.

Reaction Scheme
The overall proposed transformation from benzilic acid to diphenylacetic acid is depicted in

the following multi-step scheme:

Step 1: Esterification: Protection of the carboxylic acid group of benzilic acid as a methyl

ester.

Step 2: Reduction: Reduction of the tertiary hydroxyl group of the methyl benzilate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15547606?utm_src=pdf-interest
https://www.benchchem.com/product/b15547606?utm_src=pdf-body
https://www.benchchem.com/product/b15547606?utm_src=pdf-body
https://www.benchchem.com/product/b15547606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Hydrolysis: Deprotection of the methyl ester to yield diphenylacetic acid.

Experimental Protocols
3.1. Step 1: Synthesis of Methyl Benzilate

This procedure details the esterification of benzilic acid to form methyl benzilate.

To a solution of benzilic acid (1 equivalent) in methanol (10 volumes), slowly add

concentrated sulfuric acid (0.1 equivalents) at 0 °C.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the methanol under

reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

obtain crude methyl benzilate.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure methyl benzilate.

3.2. Step 2: Synthesis of Methyl Diphenylacetate

This protocol describes the reduction of the tertiary alcohol in methyl benzilate.

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve methyl benzilate (1 equivalent) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of a suitable reducing agent, such as a borane complex (e.g., borane-

tetrahydrofuran complex, 2-3 equivalents), to the stirred solution.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16

hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude

methyl diphenylacetate.

Purify the product by column chromatography on silica gel.

3.3. Step 3: Synthesis of Diphenylacetic Acid

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Dissolve methyl diphenylacetate (1 equivalent) in a mixture of methanol and water (e.g., 4:1

v/v).

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and remove the methanol under reduced

pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any

unreacted starting material.

Acidify the aqueous layer to a pH of approximately 2 with cold 1M HCl.

The diphenylacetic acid will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final

product.

Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the described synthetic

route. Yields are illustrative and may vary based on experimental conditions.

Step
Reactan
t

Molar
Mass (
g/mol )

Equival
ents

Product
Molar
Mass (
g/mol )

Theoreti
cal Yield
(g)

% Yield
(Illustrat
ive)

1
Benzilic

Acid
228.24 1.0

Methyl

Benzilate
242.27 10.62 90%

2
Methyl

Benzilate
242.27 1.0

Methyl

Diphenyl

acetate

226.27 8.42 80%

3

Methyl

Diphenyl

acetate

226.27 1.0

Diphenyl

acetic

Acid

212.24 7.42 95%

Assumin

g 10g of

Benzilic

Acid as

the

starting

material.

Visualization
The following diagram illustrates the experimental workflow for the synthesis of diphenylacetic
acid from benzilic acid.
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Caption: Workflow for the synthesis of Diphenylacetic Acid.

To cite this document: BenchChem. [Application Note: A Proposed Multi-Step Synthesis of
Diphenylacetic Acid from Benzilic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15547606#step-by-step-synthesis-of-diphenylacetic-
acid-from-benzilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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